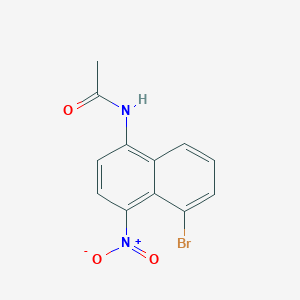
N-{5-bromo-4-nitro-1-naphthyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-bromo-4-nitro-1-naphthyl}acetamide: is an organic compound with the molecular formula C12H9BrN2O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-bromo-4-nitro-1-naphthyl}acetamide typically involves the bromination and nitration of naphthalene followed by acetamidation. The general steps are as follows:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated naphthalene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamidation: The resulting bromonitronaphthalene is reacted with acetic anhydride and a base such as pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-{5-bromo-4-nitro-1-naphthyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: N-{5-bromo-4-nitro-1-naphthyl}acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its nitro and bromo groups can be modified to enhance biological activity.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-bromo-4-nitro-1-naphthyl}acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological molecules.
Comparison with Similar Compounds
- N-(4-bromo-1-naphthyl)acetamide
- N-(1-bromo-5-nitronaphthalen-4-yl)acetamide
Comparison: N-{5-bromo-4-nitro-1-naphthyl}acetamide is unique due to the specific positions of the bromine and nitro groups on the naphthalene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.
Properties
CAS No. |
165558-61-2 |
|---|---|
Molecular Formula |
C12H9BrN2O3 |
Molecular Weight |
309.11g/mol |
IUPAC Name |
N-(5-bromo-4-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9BrN2O3/c1-7(16)14-10-5-6-11(15(17)18)12-8(10)3-2-4-9(12)13/h2-6H,1H3,(H,14,16) |
InChI Key |
LWIKPHBYTZMRQM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])Br |
Canonical SMILES |
CC(=O)NC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Methoxyphenyl)-4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373424.png)
![1-[1-(4-Methoxyphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373425.png)
![1-[6-Methyl-4-(methylsulfanyl)-1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373426.png)
![Ethyl 8,16-dithia-3,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene-17-carboxylate](/img/structure/B373427.png)
![1-[4-(Benzylsulfanyl)-1-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373430.png)
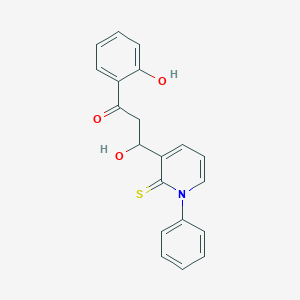
![2-Methyl-3-[(4-methylphenyl)sulfanyl]benzonitrile](/img/structure/B373433.png)
![N'-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B373434.png)
![1-[Amino-(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)thiourea](/img/structure/B373435.png)
![4-(Methylsulfanyl)-2-{3-[4-(methylsulfanyl)-2',6-bipyridin-2-yl]phenyl}-2',6-bipyridine](/img/structure/B373436.png)
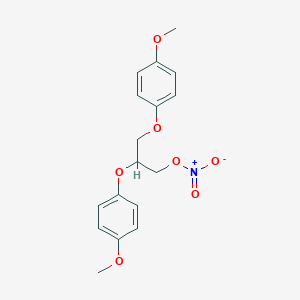
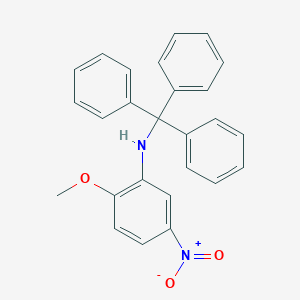
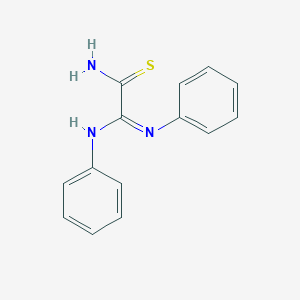
![2,2-Dimethyl-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]dioxole](/img/structure/B373445.png)
